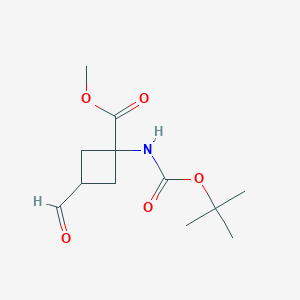

Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate

Descripción

Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate (hereafter referred to as the "target compound") is a cyclobutane-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a formyl substituent, and a methyl ester. This compound is of significant interest in synthetic organic chemistry due to its multifunctional groups, which enable diverse reactivity for applications in pharmaceuticals, agrochemicals, and materials science. According to Enamine Ltd’s catalogue, the compound has a molecular weight of 172.14 g/mol and a CAS purity of 95% . Its structural complexity arises from the strained cyclobutane ring and the juxtaposition of electron-withdrawing (ester, formyl) and electron-donating (Boc-amino) groups.

Propiedades

IUPAC Name |

methyl 3-formyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)5-8(6-12)7-14/h7-8H,5-6H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSVHXUXXUPHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate typically involves multiple steps, starting from commercially available precursors

Cyclobutane Formation: The cyclobutane ring can be synthesized through or other ring-closing methods.

Formyl Group Introduction: The formyl group is often introduced via formylation reactions, using reagents such as formic acid or formyl chloride.

Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step is crucial to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The Boc-protected amino group can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: NaBH4 in methanol.

Substitution: Boc2O and triethylamine for Boc protection; trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate has several applications in scientific research:

Biology: Utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.

Mecanismo De Acción

The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the amino group can participate in further reactions, such as peptide bond formation .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

To contextualize the target compound’s properties, a comparison with three structurally related analogs is presented below. These include a cyclopentane-based derivative, a cyclobutane-carboxylic acid analog, and a silyl-protected oxolane carboxaldehyde.

Table 1: Key Properties of the Target Compound and Analogues

Structural and Reactivity Comparisons

Cyclopentane vs. Cyclobutane Core The patent example (Methyl 1-((tert-butoxycarbonyl)amino)cyclopentane-carboxylate) shares the Boc-amino and methyl ester groups with the target compound but substitutes the cyclobutane ring with a cyclopentane . NMR data for the cyclopentane analog (δ 7.28 ppm for NH, 3.58 ppm for OCH₃, and 1.36 ppm for Boc CH₃) suggest similar Boc protection efficiency , though cyclobutane’s rigidity may alter conformational preferences in downstream reactions.

Functional Group Variations The target compound’s formyl group (absent in the cyclopentane analog) enables nucleophilic additions (e.g., Schiff base formation), expanding its utility in heterocyclic synthesis. The carboxylic acid derivative (3-(tert-butoxy)cyclobutane-1-carboxylic acid) lacks the amino and formyl groups but introduces a carboxylic acid, enhancing solubility in polar solvents and enabling salt formation .

Protection Strategies The silyl-protected oxolane carboxaldehyde (3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carboxaldehyde) highlights alternative protection methods. Unlike the Boc group, silyl ethers are base-labile, offering orthogonal deprotection routes .

Actividad Biológica

Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate

- Molecular Formula : C_{11}H_{17}N_{1}O_{4}

- Molecular Weight : 229.27 g/mol

- CAS Number : 208522-13-8

The compound features a cyclobutane ring with a formyl group and a tert-butoxycarbonyl (Boc) amino group, which may influence its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of cyclobutane compounds exhibit anticancer activity. Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate has been evaluated for its effects on various cancer cell lines, demonstrating the following:

- Mechanism of Action : The compound appears to inhibit cell proliferation through the induction of apoptosis in cancer cells. This is likely mediated by the activation of caspase pathways and modulation of cell cycle regulators.

Enzyme Inhibition

The compound has shown potential as an inhibitor of several key enzymes involved in cancer metabolism:

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various derivatives of cyclobutane carboxylates, including Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate, which were tested for their cytotoxicity against human cancer cell lines. The findings indicated:

- Selectivity : The compound exhibited selective toxicity towards cancer cells while sparing normal cells.

- Synergistic Effects : When combined with established chemotherapeutics, enhanced efficacy was observed, suggesting potential for combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.